N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 122833-58-3
VCID: VC21078630
InChI: InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
SMILES: CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Molecular Formula: C8H18N2O4S2
Molecular Weight: 270.4 g/mol

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide

CAS No.: 122833-58-3

Cat. No.: VC21078630

Molecular Formula: C8H18N2O4S2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

N,N'-((1R,2R)-cyclohexane-1,2-diyl)dimethanesulfonamide - 122833-58-3

Specification

CAS No. 122833-58-3
Molecular Formula C8H18N2O4S2
Molecular Weight 270.4 g/mol
IUPAC Name N-[(1R,2R)-2-(methanesulfonamido)cyclohexyl]methanesulfonamide
Standard InChI InChI=1S/C8H18N2O4S2/c1-15(11,12)9-7-5-3-4-6-8(7)10-16(2,13)14/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
Standard InChI Key JUWLQVLCYRNWSV-HTQZYQBOSA-N
Isomeric SMILES CS(=O)(=O)N[C@@H]1CCCC[C@H]1NS(=O)(=O)C
SMILES CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C
Canonical SMILES CS(=O)(=O)NC1CCCCC1NS(=O)(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator